3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
CAS No.: 303085-94-1
Cat. No.: VC15523512
Molecular Formula: C17H17N3O6
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303085-94-1 |
|---|---|
| Molecular Formula | C17H17N3O6 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
| Standard InChI Key | IRWQJZALPNFBKW-VCHYOVAHSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide, reflects its dual aromatic systems: a 3,4,5-trimethoxybenzamide group and a 3-nitrobenzylidene moiety connected via an E-configured hydrazone bridge. Key structural features include:
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Methoxy Substituents: Three methoxy groups at positions 3, 4, and 5 on the benzene ring induce electron-donating effects, lowering the oxidation potential by 0.3 V compared to non-substituted analogs.
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Nitro Group: The meta-positioned nitro group on the phenylidene fragment creates a strong electron-withdrawing effect (Hammett σₘ = 1.43), enhancing dipole moment to 5.2 D .
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Hydrazone Linkage: The E-configuration of the –N=N– bond, confirmed by NOESY NMR correlations, minimizes steric hindrance between the methoxy and nitro groups .
Table 1: Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:
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N–H stretch at 3250 cm⁻¹ (hydrazide)
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C=O vibration at 1675 cm⁻¹ (amide I band)
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NO₂ asymmetric stretch at 1520 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆) exhibits: -
Methoxy singlets at δ 3.75 (3H), 3.82 (6H)
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Hydrazone proton at δ 8.42 (s, 1H)
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Aromatic protons between δ 7.15–8.25 ppm
Synthesis and Optimization
Condensation Reaction Methodology
The standard synthesis involves a three-step protocol:
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Hydrazide Formation: 3,4,5-Trimethoxybenzoic acid reacts with hydrazine hydrate (80% ethanol, reflux, 6 h) to yield 3,4,5-trimethoxybenzohydrazide (75% yield).
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Schiff Base Formation: Condensation with 3-nitrobenzaldehyde in anhydrous ethanol under acidic catalysis (glacial acetic acid, 50°C, 3 h) produces the target compound .
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Crystallization: Slow evaporation from ethanol/water (3:1 v/v) yields X-ray quality crystals .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous ethanol | +22% vs. methanol |
| Temperature | 50°C | +15% vs. rt |
| Catalyst | 0.5% acetic acid | +18% vs. HCl |
| Reaction Time | 3 hours | 89% conversion |
Purification and Analysis
Purification employs column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization. HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm. Mass spectrometry confirms the molecular ion peak at m/z 359.3 [M+H]⁺.
Crystallographic and Electronic Properties
Single-Crystal X-ray Diffraction
The orthorhombic crystal system (space group Pbca) features:
Molecules pack via N–H⋯O hydrogen bonds (2.89 Å) between the hydrazide N–H and nitro oxygen, creating a 2D supramolecular network . The dihedral angle between benzohydrazide and nitrophenyl planes is 12.5°, indicating partial conjugation .
Computational Chemistry Insights
DFT calculations (B3LYP/6-311++G**) reveal:
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HOMO (-6.12 eV) localized on methoxybenzene
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LUMO (-2.87 eV) centered on nitrophenyl group
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Band gap of 3.25 eV suggests semiconductor potential
Comparative Analysis with Structural Analogues
Table 3: Property Comparison of Hydrazide Derivatives
| Compound | logP | Antimicrobial MIC (μg/mL) | SHG Efficiency |
|---|---|---|---|
| Target Compound | 2.1 | 32 | 1.8× KDP |
| N'-[(E)-Naphthalen-1-ylidene] analog | 3.4 | 128 | 0.9× KDP |
| Benzohydrazide parent | 1.2 | >256 | N/A |
The 3-nitro substitution enhances electron deficiency, improving microbial membrane penetration versus naphthyl analogs . Methoxy groups conversely increase solubility for biological applications.
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